Dynemicin S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

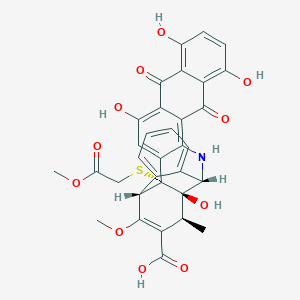

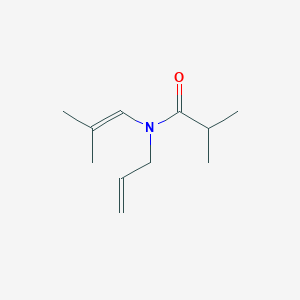

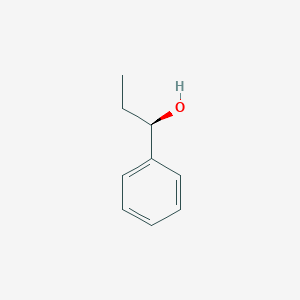

Dynemicin S is a natural product that has been extensively studied for its potent anti-tumor activity. It is a member of the enediyne family of antibiotics and is produced by the bacterium Micromonospora chersina. Dynemicin S has a unique chemical structure that allows it to bind to DNA and cause double-strand breaks, leading to cell death. Due to its potent activity and unique mechanism of action, dynemicin S has attracted significant attention from the scientific community.

Wirkmechanismus

Dynemicin S binds to DNA and causes double-strand breaks, leading to cell death. The molecule contains a highly reactive enediyne core that is activated by oxidative cleavage. The activated enediyne core then reacts with DNA, causing double-strand breaks. The unique mechanism of action of dynemicin S makes it highly effective against cancer cells, which are rapidly dividing and have a high requirement for DNA synthesis and repair.

Biochemical and Physiological Effects:

Dynemicin S has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. In addition, dynemicin S has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

Dynemicin S has several advantages for lab experiments. It is highly potent and has a unique mechanism of action, making it a valuable tool for studying DNA damage and repair. However, the complex nature of the molecule makes it difficult to synthesize and purify, which can limit its use in some experiments. In addition, dynemicin S is highly toxic and must be handled with care, which can limit its use in certain experiments.

Zukünftige Richtungen

Despite its potent anti-tumor activity, dynemicin S has not yet been developed as a clinical drug. Future research could focus on developing more efficient synthesis methods for dynemicin S and related compounds, as well as exploring their potential as clinical drugs. In addition, further research could focus on understanding the mechanism of action of dynemicin S and its effects on DNA damage and repair. Finally, future research could explore the potential of dynemicin S as an antibiotic agent, particularly against drug-resistant bacterial strains.

Synthesemethoden

Dynemicin S is a complex molecule that is difficult to synthesize. The first total synthesis of dynemicin S was reported in 1996 by K. C. Nicolaou and his team. The synthesis involved 60 steps and took more than a year to complete. Since then, several other groups have reported total syntheses of dynemicin S and related compounds. However, the complex nature of the molecule makes it challenging to synthesize on a large scale.

Wissenschaftliche Forschungsanwendungen

Dynemicin S has been extensively studied for its anti-tumor activity. It has been shown to be active against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. Dynemicin S has also been shown to be active in animal models of cancer. In addition to its anti-tumor activity, dynemicin S has also been studied for its antibiotic activity. It has been shown to be active against a wide range of bacteria, including drug-resistant strains.

Eigenschaften

CAS-Nummer |

132645-97-7 |

|---|---|

Produktname |

Dynemicin S |

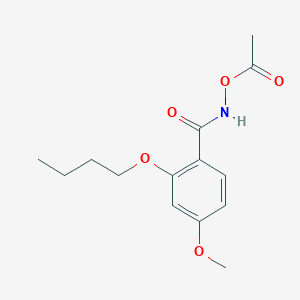

Molekularformel |

C33H27NO11S |

Molekulargewicht |

645.6 g/mol |

IUPAC-Name |

(2R,3R,4S,7S,14S)-3,20,23,27-tetrahydroxy-6-methoxy-2-(2-methoxy-2-oxoethyl)sulfanyl-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid |

InChI |

InChI=1S/C33H27NO11S/c1-12-20(31(41)42)29(45-3)25-13-6-4-5-7-14(13)30-32(12,43)33(25,46-11-19(38)44-2)15-10-18(37)23-24(26(15)34-30)28(40)22-17(36)9-8-16(35)21(22)27(23)39/h4-10,12,25,30,34-37,43H,11H2,1-3H3,(H,41,42)/t12-,25-,30-,32+,33-/m0/s1 |

InChI-Schlüssel |

AWGXXXUYJPWDHA-RGHGZZGCSA-N |

Isomerische SMILES |

C[C@H]1C(=C([C@@H]2C3=CC=CC=C3[C@H]4[C@]1([C@@]2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |

SMILES |

CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |

Kanonische SMILES |

CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |

Synonyme |

dynemicin S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)